molecular formula C13H16N2O B1455881 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine CAS No. 1427380-33-3

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine

Cat. No. B1455881
M. Wt: 216.28 g/mol
InChI Key: HEYWTQWSTLLUAF-UHFFFAOYSA-N
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Description

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine is a chemical compound . It’s a derivative of tetrahydrocarbazole, which is a class of compounds that have exhibited a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activities .


Synthesis Analysis

The synthesis of tetrahydrocarbazole derivatives involves the reaction of substituted phenylhydrazines with cyclohexanone according to the Fischer method . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in these reactions .


Chemical Reactions Analysis

The chemical reactions of tetrahydrocarbazoles can be influenced by various factors such as the type of substrate, oxidant, and reaction conditions . The reaction could proceed at the multiple bond of the cyclohexene ring, leading to its cleavage and isolation of different products .

Future Directions

The future directions for research on 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine could include further exploration of its synthesis, chemical reactions, and biological activity. Given the broad spectrum of biological activity exhibited by tetrahydrocarbazole derivatives , there could be potential for the development of new therapeutic agents.

properties

IUPAC Name

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-16-8-5-6-11-9(7-8)13-10(14)3-2-4-12(13)15-11/h5-7,10,15H,2-4,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYWTQWSTLLUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2C(CCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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